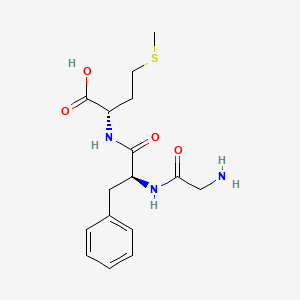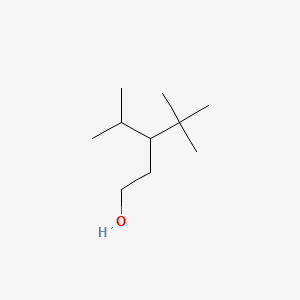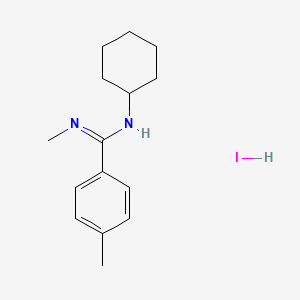
N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a cyclohexyl group, a dimethylbenzenecarboximidamide moiety, and a monohydriodide ion, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide typically involves the reaction of cyclohexylamine with 4-dimethylbenzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products .
化学反应分析
Types of Reactions
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on potential therapeutic applications includes studying its effects on cellular pathways and its potential as a drug candidate.
作用机制
The mechanism of action of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide hydrochloride
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide sulfate
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide nitrate
Uniqueness
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is unique due to its specific combination of functional groups and the presence of the monohydriodide ion.
属性
CAS 编号 |
73416-74-7 |
|---|---|
分子式 |
C15H23IN2 |
分子量 |
358.26 g/mol |
IUPAC 名称 |
N-cyclohexyl-N',4-dimethylbenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C15H22N2.HI/c1-12-8-10-13(11-9-12)15(16-2)17-14-6-4-3-5-7-14;/h8-11,14H,3-7H2,1-2H3,(H,16,17);1H |
InChI 键 |
IPFSSJODVIHPID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=NC)NC2CCCCC2.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


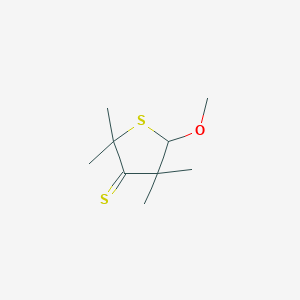
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
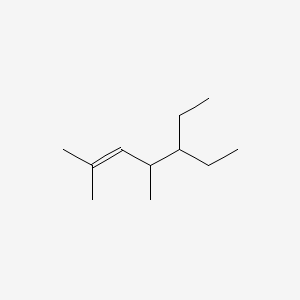
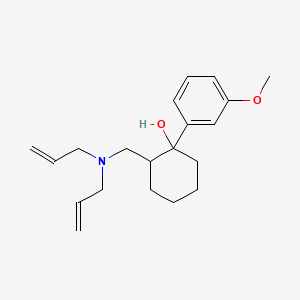
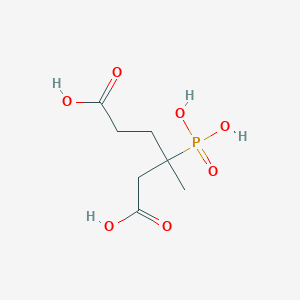
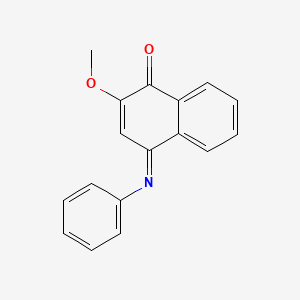
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
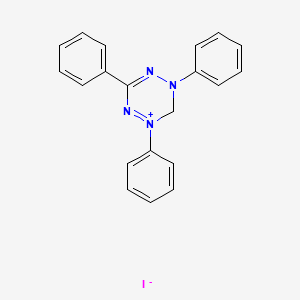
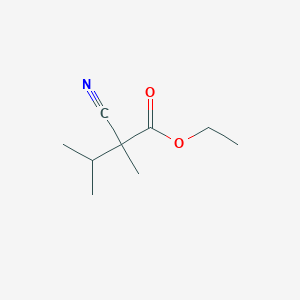
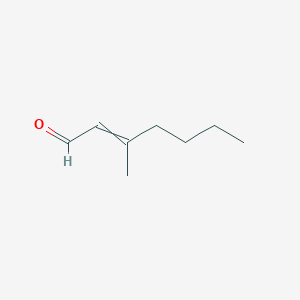
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
